molecular formula C21H20ClN3O2 B4502287 3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole

3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole

Cat. No.: B4502287
M. Wt: 381.9 g/mol
InChI Key: SEKSLMJSCFPGQY-UHFFFAOYSA-N
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Description

3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[4-(3-chlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole is 381.1244046 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indole Synthesis and Classification

Indoles are crucial in organic synthesis, with a range of methods developed for their preparation. The synthesis and classification of indoles have been extensively reviewed, providing a framework for understanding various strategies for constructing the indole nucleus. These methodologies are instrumental in the synthesis of complex molecules, including pharmaceuticals that may include structures similar to "3-{[4-(3-chlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole" (Taber & Tirunahari, 2011).

C2-Functionalization of Indole

The C2-functionalization of indole, particularly through umpolung strategies, is a significant area of interest. This approach allows for the modification of indole at positions that are typically challenging to access, expanding the utility of indole derivatives in synthetic and medicinal chemistry. Such methodologies could be applicable in the synthesis or modification of compounds like "3-{[4-(3-chlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole" for enhanced biological activity or pharmacokinetic properties (Deka, Deb, & Baruah, 2020).

Biological Applications of Indoles and Indazoles

Indoles and their derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties. These activities highlight the potential of indole-based compounds in pharmaceutical development and suggest that specific derivatives like "3-{[4-(3-chlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole" could have significant therapeutic applications (Ali, Dar, Pradhan, & Farooqui, 2013).

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives are prominent in drug design, featuring in compounds with a variety of therapeutic uses, such as antipsychotics, antihistamines, and antidepressants. The flexibility of the piperazine moiety in drug design suggests that compounds incorporating this feature, including "3-{[4-(3-chlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole," have the potential for development into a wide range of therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

Properties

IUPAC Name

(3-chlorophenyl)-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-23-14-18(17-7-2-3-8-19(17)23)21(27)25-11-9-24(10-12-25)20(26)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKSLMJSCFPGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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